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Study Detail

Tenalisib Monotherapy [1]
[2]

Tenalisib + Romidepsin
Combination [3] [4] [5]

Study Phase

Patient Population

Overall Response Rate

(ORR)

Complete Response (CR)

Partial Response (PR)

Median Duration of
Response (DOR)

Most Common Gr. =3

Treatment-Related Adverse

Event

Phase I/1b

Relapsed/Refractory T-Cell
Lymphoma (TCL)

45.7% (16 of 35 evaluable
patients)

3 patients (8.6%)

13 patients (37.1%)

4.9 months

Transaminase elevation
(21%)

Phase I/l

Relapsed/Refractory T-Cell
Lymphoma (TCL)

63.0% (17 of 27 evaluable patients)

7 patients (25.9%)

10 patients (37.0%)

5.03 months

Thrombocytopenia (21%), ALT
elevation (18%), Neutropenia (15%)
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Detailed Study Methodologies

The data in the table comes from rigorously designed clinical trials. Here is a summary of their experimental

protocols:

For the Monotherapy Study (ORR 45.7%) [1] [2]:

e Study Design: Two-part, multicenter Phase I/Ib study.

e Patients: Adults with histologically confirmed relapsed/refractory TCL (both peripheral and
cutaneous) who had received at least one prior therapy.

¢ Dosing: Tenalisib was administered orally twice daily (BID) in 28-day cycles. Doses ranged from 200
mg to 800 mg BID during the escalation phase. The 800 mg BID dose under fasting conditions was
established as the maximum tolerated dose (MTD) for the expansion phase.

e Endpoints: The primary objectives were to evaluate safety and determine the MTD. Secondary
objectives included assessing the overall response rate (ORR) and duration of response (DOR).
Responses were evaluated using established criteria for lymphoma.

For the Combination Therapy Study (ORR 63.0%) [3] [4] [5]:

e Study Design: Multicenter, open-label, Phase I/1l study.
¢ Patients: Adults with relapsed/refractory TCL, with a median of 3 prior therapies. 64% were refractory
to their last treatment.
e Dosing:
o Tenalisib: Orally, twice daily (400 mg, 600 mg, or 800 mg) in a 28-day cycle.
o Romidepsin: Intravenously, on days 1, 8, and 15 of the cycle (12 mg/m2 or 14 mg/m?2).
¢ Dosing Determination: No dose-limiting toxicities were reported during escalation. The
recommended dose for expansion was Tenalisib 800 mg BID + Romidepsin 14 mg/m>.
e Endpoints: The primary goal was to characterize safety and determine the MTD. Key secondary
objectives were to assess the ORR and DOR. Pharmacokinetic interactions were also evaluated,
finding no significant alterations when the drugs were co-administered.

Mechanism of Action and Rationale for Combination

The following diagram illustrates the distinct but complementary mechanisms of Tenalisib and Romidepsin,

which provide the rationale for their synergistic use in combination therapy.
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As the diagram shows:

e Tenalisib is a highly selective, dual inhibitor of the PI3K & and y isoforms, which are crucial for the
growth and survival of lymphoid cells [1] [6] [7]. It also inhibits Salt-Inducible Kinase 3 (SIK3) [3].
Through these actions, it disrupts cellular signaling to inhibit proliferation and promote apoptosis.

e Romidepsin is a Histone Deacetylase (HDAC) inhibitor. By inhibiting HDAC, it alters gene
expression, leading to cell cycle arrest and apoptosis in cancer cells [3] [4].

¢ Synergistic Rationale: As predicted by in vitro studies and confirmed in the clinical trial, targeting the
cancer cell through these two distinct, non-overlapping pathways (PI3K signaling and epigenetic
regulation) results in a synergistic effect, enhancing anti-tumor activity [3] [4] [5].

Interpretation and Context for Professionals
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e The 45.7% ORR is valid for Tenalisib monotherapy in a specific population of heavily pre-treated
relapsed/refractory TCL patients [1] [2]. This activity was considered promising enough to grant
Tenalisib FDA Fast Track and Orphan Drug designations for TCL [6].

¢ The combination with romidepsin shows improved efficacy (63.0% ORR, higher CR rate),
suggesting a viable path forward for therapeutic development, particularly for aggressive PTCL where
the CR rate was 50% [3] [5].

o Safety profile indicates that while the combination is manageable, it introduces more hematological
toxicities (thrombocytopenia, neutropenia) than monotherapy, which was primarily associated with
transaminase elevations [1] [3] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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